But-2-enedioic acid;1,1,3,3-tetramethylguanidine
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Overview
Description
But-2-enedioic acid;1,1,3,3-tetramethylguanidine is an organic compound that combines the properties of both but-2-enedioic acid and 1,1,3,3-tetramethylguanidine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is a white crystalline compound that is soluble in water. 1,1,3,3-tetramethylguanidine is a strong base with the formula C5H13N3, commonly used in organic synthesis.
Preparation Methods
The synthesis of but-2-enedioic acid;1,1,3,3-tetramethylguanidine typically involves the reaction of but-2-enedioic acid with 1,1,3,3-tetramethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
But-2-enedioic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
But-2-enedioic acid;1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;1,1,3,3-tetramethylguanidine involves its interaction with specific molecular targets. The guanidine group acts as a strong base, facilitating proton transfer reactions and stabilizing transition states in various chemical processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
But-2-enedioic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
Dimethylurea: A compound with similar basic properties but different reactivity and applications.
Noxytiolin: Another guanidine derivative with distinct biological activities.
Metformin: A widely used pharmaceutical compound with a guanidine structure, known for its antidiabetic properties.
Buformin: Similar to metformin, used in the treatment of diabetes.
Allantoic acid: A related compound with different chemical properties and uses.
Each of these compounds has unique characteristics that differentiate them from this compound, highlighting its specific applications and reactivity.
Properties
CAS No. |
919537-12-5 |
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Molecular Formula |
C14H30N6O4 |
Molecular Weight |
346.43 g/mol |
IUPAC Name |
but-2-enedioic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/2C5H13N3.C4H4O4/c2*1-7(2)5(6)8(3)4;5-3(6)1-2-4(7)8/h2*6H,1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
IPYQCPZAEHVXDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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